molecular formula C5H9ClF3NO B1379468 3-(2,2,2-Trifluoroethoxy)azetidine hydrochloride CAS No. 1332886-59-5

3-(2,2,2-Trifluoroethoxy)azetidine hydrochloride

Cat. No. B1379468
CAS RN: 1332886-59-5
M. Wt: 191.58 g/mol
InChI Key: MHQALPSRXJJAOV-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)azetidine hydrochloride (TFEAH) is an organic compound belonging to the azetidine family of compounds. It is a colorless, viscous liquid that is soluble in water, alcohols, and other organic solvents. TFEAH is a versatile reagent used in the synthesis of various organic compounds, as well as in the production of pharmaceuticals and other materials. In addition, TFEAH is an important intermediate in the synthesis of other compounds, such as 2,2,2-trifluoroethanol, which is used in the production of pharmaceuticals and other materials.

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)azetidine hydrochloride: is a chemical compound with potential applications in various scientific research fields. Below are some of the unique applications based on the information available:

Synthesis of Kinase Inhibitors

This compound is used as a reagent in the synthesis of 1,5-naphthyridines and derivatives, which act as PI3K and ERK inhibitors . These inhibitors are significant in the treatment of tumors and other diseases associated with these kinases .

High-Energy Density Batteries

Although not directly mentioned for “3-(2,2,2-Trifluoroethoxy)azetidine hydrochloride”, a related compound with a similar trifluoroethoxy group is used in electrolyte solvents for high-energy density Li|NCM batteries . It suggests potential applications in battery technology due to its high oxidative stability, low volatility, and non-flammability.

properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)3-10-4-1-9-2-4;/h4,9H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQALPSRXJJAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1332886-59-5
Record name 3-(2,2,2-trifluoroethoxy)azetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate (350 mg, 1.37 mmol) in ethyl acetate (1.0 mL) was mixed with 4 M hydrogen chloride-1,4-dioxane solution (3.0 mL) under cooling with ice and then stirred at room temperature for 2 hours. The reaction mixture was concentrated to give a mixture containing the title compound as a colorless oil (224 mg). The mixture was used for next step without further purification.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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